
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the condensation of 4-chlorobenzoyl chloride with 4-pyridinemethanamine (also known as 4-aminomethylpyridine ) followed by cyclization with sodium azide . The resulting tetrazole ring forms the core structure of the compound. Precise reaction conditions, reagents, and yields can be found in the literature .
Molecular Structure Analysis
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Research on similar compounds reveals the intricacies involved in their synthesis and the potential for developing novel chemical entities. For instance, Quiroga et al. (1999) detailed the preparation and structural analysis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, showcasing the chemical versatility and potential scaffold modifications of related tetrazole compounds (Quiroga et al., 1999). Such studies are foundational, offering insights into the chemical behavior, structural properties, and potential applications of related tetrazole derivatives.
Material Science Applications
In the realm of material science, novel heterocyclic compounds, including those related to tetrazole derivatives, have been explored for their utility in dyeing textiles and other materials, showcasing their potential in industrial applications. Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, demonstrating their effectiveness in dyeing polyester fabrics and their potential for antimicrobial and antitumor activities (Khalifa et al., 2015). These findings suggest that derivatives of 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide could similarly find applications in material science, particularly in the development of functionalized fabrics with biomedical properties.
Biological Activity and Pharmaceutical Potential
Research into related compounds has also highlighted the potential biological activity and pharmaceutical applications of tetrazole derivatives. For example, Akbari et al. (2008) synthesized new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, evaluating their antimicrobial activities and suggesting a pathway for developing new antimicrobial agents (Akbari et al., 2008). Such studies underscore the potential of tetrazole derivatives, including this compound, in contributing to the development of new therapeutic agents with specific biological targets.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O/c15-11-1-3-12(4-2-11)21-19-13(18-20-21)14(22)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMXBBQLXXXRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
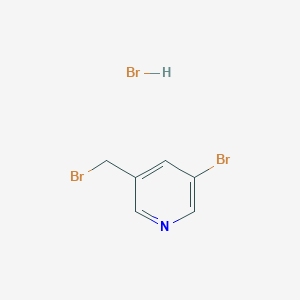
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2913138.png)

![2-{[(3-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride](/img/structure/B2913140.png)
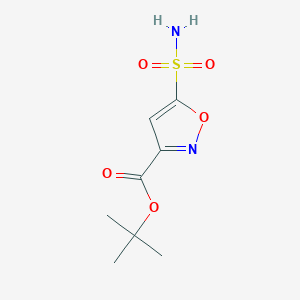
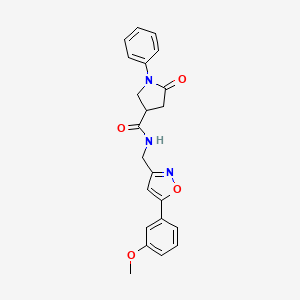
![7-Fluoro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2913148.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2913149.png)
![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2913151.png)
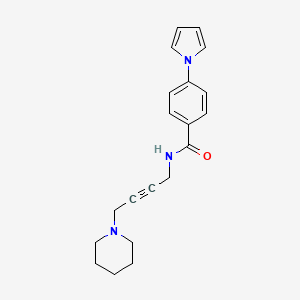

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2913155.png)
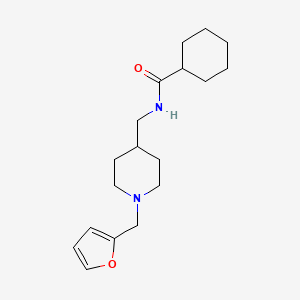
![(1R,9S)-11-(2-Chloroacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2913158.png)
